molecular formula C15H12N2O2 B185409 N-(3-cyanophenyl)-2-methoxybenzamide CAS No. 671795-10-1

N-(3-cyanophenyl)-2-methoxybenzamide

Cat. No.: B185409
CAS No.: 671795-10-1
M. Wt: 252.27 g/mol
InChI Key: CVOPEVOCOFQFJZ-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl group attached to a 3-cyanophenylamine moiety. Its molecular formula is C₁₅H₁₂N₂O₂ (molecular weight: 252.27 g/mol). The compound’s structure features an electron-withdrawing cyano group at the meta position of the phenyl ring and a methoxy group at the ortho position of the benzamide core.

Properties

CAS No.

671795-10-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18)

InChI Key

CVOPEVOCOFQFJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Sulpiride

  • Structure: 5-(Aminosulfonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide.
  • Molecular Weight : 341.4 g/mol.
  • Activity : Potent D₂ receptor antagonist, used clinically for psychiatric and gastrointestinal disorders. The 2-methoxy group and sulfonamide side chain are critical for dopamine receptor binding .
  • Comparison: Unlike this compound, sulpiride’s sulfonamide substituent enhances solubility and receptor affinity.

N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide

  • Structure: Features an indenyl group instead of a cyanophenyl.
  • Activity : Inhibits PCSK9 gene expression, a therapeutic target for atherosclerosis. The indenyl group may facilitate hydrophobic interactions with PCSK9 .

Tropane Derivatives (Compounds I and II)

  • Structures :
    • Compound I : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide.
    • Compound II : 2,3-Dimethoxy analog of Compound I.
  • Activity : High affinity for D₂ receptors. Compound II’s additional methoxy group enhances receptor selectivity compared to Compound I .
  • Comparison: The tropane scaffold in these compounds introduces rigid conformational constraints absent in this compound. The cyano group may mimic steric or electronic features of the furan in Compound I.

GSK6853

  • Structure : (R)-N-[1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide.
  • The benzoimidazol substituent enables π-π stacking with bromodomain pockets .
  • Comparison : The target compound lacks the heterocyclic extensions seen in GSK6853, suggesting narrower target selectivity but possibly better synthetic accessibility.

N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-ylidene)-2-Methoxybenzamide

  • Structure : Benzothiazol-2-ylidene ring fused with ethyl and fluoro substituents.
  • Molecular Formula : C₁₇H₁₅FN₂O₂S.
  • Activity: Not specified in evidence, but the benzothiazole moiety is often associated with antimicrobial or anticancer activity .
  • Comparison: The thiazole ring introduces planar rigidity, contrasting with the flexible cyanophenyl group in the target compound.

Structure–Activity Relationship (SAR) Insights

  • Methoxy Position : The ortho-methoxy group is conserved in all analogs, suggesting its role in hydrogen bonding or steric stabilization.
  • Electron-Withdrawing Groups: The 3-cyano group in the target compound may enhance binding to enzymes or receptors requiring polar interactions, unlike hydrophobic substituents (e.g., indenyl).
  • Side Chain Modifications : Sulpiride’s sulfonamide and GSK6853’s piperazine highlight how side-chain functionalization broadens target engagement.

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